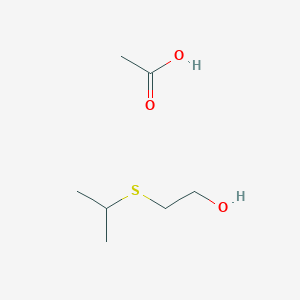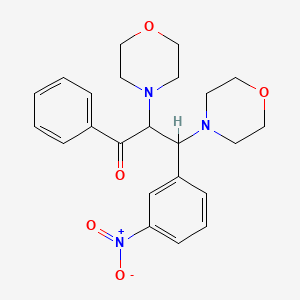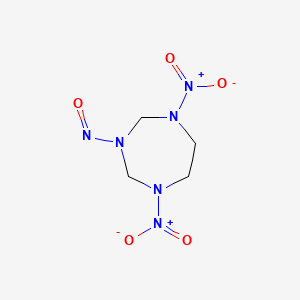
Acetic acid;2-propan-2-ylsulfanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-propan-2-ylsulfanylethanol is a chemical compound with the molecular formula C6H12O2S. It is known for its unique structure, which combines the properties of acetic acid and 2-propan-2-ylsulfanylethanol. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-propan-2-ylsulfanylethanol typically involves the esterification of acetic acid with 2-propan-2-ylsulfanylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of 1:1 for acetic acid and 2-propan-2-ylsulfanylethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reactants and catalysts to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-propan-2-ylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-propan-2-ylsulfanylethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-propan-2-ylsulfanylethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl acetate: An ester formed from acetic acid and isopropanol, used as a solvent in various applications.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent in the production of paints and coatings.
Uniqueness
Acetic acid;2-propan-2-ylsulfanylethanol is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to other esters. This sulfur atom enhances its reactivity and allows for the formation of unique products in chemical reactions .
Eigenschaften
CAS-Nummer |
5862-49-7 |
|---|---|
Molekularformel |
C7H16O3S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
acetic acid;2-propan-2-ylsulfanylethanol |
InChI |
InChI=1S/C5H12OS.C2H4O2/c1-5(2)7-4-3-6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VVHGYCNTOBZMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)


silane](/img/structure/B14726699.png)


